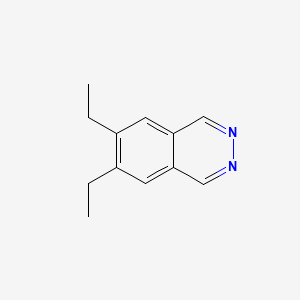

6,7-Diethylphthalazine

Description

Structure

3D Structure

Properties

CAS No. |

441772-76-5 |

|---|---|

Molecular Formula |

C12H14N2 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

6,7-diethylphthalazine |

InChI |

InChI=1S/C12H14N2/c1-3-9-5-11-7-13-14-8-12(11)6-10(9)4-2/h5-8H,3-4H2,1-2H3 |

InChI Key |

KHVWLOSQEDOAGP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C2C=NN=CC2=C1)CC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 6,7 Diethylphthalazine and Its Precursors

Strategic Approaches to the Synthesis of the 6,7-Diethylphthalazine Scaffold

The construction of the this compound core can be achieved through various synthetic routes, often involving the formation of the heterocyclic ring from appropriately substituted benzene (B151609) precursors.

Regioselective Synthesis via Diethyl Phthalazine-6,7-dicarboxylate as an Intermediate

A key strategy for the synthesis of 6,7-disubstituted phthalazines involves the use of diethyl phthalazine-6,7-dicarboxylate as a crucial intermediate. researchgate.netresearchgate.net This approach allows for the regioselective introduction of functional groups at the 6 and 7 positions of the phthalazine (B143731) ring. The synthesis typically begins with a tetraester, which undergoes a regioselective reduction. researchgate.net For instance, the reduction of a tetraester precursor with sodium aluminum hydride at low temperatures (e.g., -50°C) can yield a diformyl intermediate. researchgate.net Subsequent treatment of this diformyl derivative with hydrazine (B178648) leads to the formation of the phthalazine ring, yielding diethyl phthalazine-6,7-dicarboxylate. researchgate.net This dicarboxylate can then serve as a versatile platform for further modifications to introduce the desired diethyl groups, although the specific conversion to this compound is not explicitly detailed in the provided search results.

Novel Synthetic Routes for Phthalazine Derivatives Applicable to this compound

The development of novel synthetic routes provides more efficient and versatile methods for accessing phthalazine derivatives. researchgate.netjournaljpri.com One innovative approach involves the use of arynes. The reaction of arynes with 1,2,4,5-tetrazine (B1199680) derivatives can lead to the formation of phthalazines through a [4+2] cycloaddition followed by the loss of nitrogen gas. core.ac.ukresearchgate.net This method offers a powerful way to construct the phthalazine core. core.ac.uk

Another modern approach is the use of multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. frontiersin.org For example, a one-pot, three-component condensation reaction of isatin, malononitrile (B47326) or ethyl cyanoacetate, and phthalhydrazide (B32825) can produce spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives. mdpi.com While not directly yielding this compound, the principles of MCRs could potentially be adapted for its synthesis by using appropriately substituted precursors.

Furthermore, reactions involving 2-acylbenzoic acids and various hydrazine derivatives provide a direct route to phthalazin-1(2H)-ones, which are valuable intermediates for further functionalization. researchgate.net The development of catalytic systems, such as the use of low-valent titanium reagents, has also enabled highly regioselective synthesis of polysubstituted pyrroles, a strategy that highlights the ongoing innovation in heterocyclic synthesis that could be applicable to phthalazines. mdpi.com

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanisms involved in the formation of the phthalazine ring is crucial for optimizing existing synthetic routes and designing new ones.

Elucidation of Elementary Reaction Steps in Phthalazine Ring Construction

The formation of the phthalazine ring typically involves a series of elementary reaction steps. A common and fundamental method for constructing the phthalazine ring is the condensation of a dicarbonyl compound (or a derivative) with hydrazine.

In the synthesis of phthalazines from o-dicarbonyl compounds, the reaction with hydrazine hydrate (B1144303) proceeds through the formation of a dihydrazone intermediate, which then cyclizes and eliminates water to form the aromatic phthalazine ring.

A plausible mechanism for the formation of spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives involves an initial Knoevenagel condensation, followed by a Michael addition of phthalhydrazide, and subsequent cyclization and isomerization. mdpi.com

More complex reaction cascades, such as the triple aryne-tetrazine (TAT) reaction, involve multiple elementary steps. core.ac.ukresearchgate.net This reaction is initiated by a [4+2] cycloaddition of an aryne with a 1,2,4,5-tetrazine, followed by the elimination of a nitrogen molecule to form a dihydropyridazine (B8628806) intermediate. preprints.org This intermediate can then undergo further reactions, including another cycloaddition with an aryne, to ultimately form a dibenzocinnoline. core.ac.uk While the final product is not a simple phthalazine, the initial steps illustrate a powerful method for forming the core pyridazine (B1198779) ring fused to a benzene ring. DFT calculations have been employed to study the feasibility of competing pathways in such complex reactions, providing insight into the most relevant elementary steps. preprints.org

Analysis of Rate-Determining Steps in Diethylphthalazine Synthesis Pathways

At neutral or slightly acidic pH, the rate-determining step for hydrazone formation from an aldehyde or ketone is typically the dehydration of the tetrahedral carbinolamine intermediate. nih.gov However, in the context of phthalazine synthesis from an o-dicarbonyl compound, the reaction proceeds via a dihydrazone or a related cyclic intermediate.

Characterization of Intermediates in Diethylphthalazine Reaction Mechanisms

The reaction mechanism for the formation of this compound from 4,5-diethyl-o-phthalaldehyde and hydrazine involves several transient intermediates. While the isolation and full characterization of these intermediates can be challenging due to their transient nature, their structures can be postulated based on established reaction mechanisms for similar condensations.

The initial interaction between the reactants leads to the formation of a hydrazone intermediate . This occurs through the nucleophilic addition of one of the nitrogen atoms of hydrazine to one of the carbonyl carbons of the dialdehyde, followed by the elimination of a water molecule. This intermediate would be 1-(hydrazinylidene)-4,5-diethyl-1,2-dihydrobenzene.

Following the formation of the initial hydrazone, an intramolecular cyclization occurs. The remaining free amino group of the hydrazine moiety attacks the second carbonyl group, leading to a cyclic hemiaminal intermediate, which can be described as a dihydroxy-dihydrophthalazine derivative . Specifically, this would be 1,2-dihydroxy-6,7-diethyl-1,2,3,4-tetrahydrophthalazine.

This cyclic intermediate then undergoes dehydration, losing two molecules of water, to form the stable, aromatic this compound ring. The final dehydration step is energetically favorable as it leads to the formation of a conjugated aromatic system.

Spectroscopic techniques such as NMR and IR would be invaluable in identifying these intermediates if they could be stabilized and isolated. For example, the carbinolamine intermediate would show characteristic O-H and N-H stretches in its IR spectrum, and its ¹H NMR spectrum would feature signals for the carbinol protons. The final product, this compound, would have a distinct aromatic proton pattern and signals corresponding to the ethyl groups in its ¹H and ¹³C NMR spectra.

Influence of Reaction Conditions (Temperature, Pressure, Solvent) on Mechanistic Outcomes

The reaction conditions, including temperature, pressure, and the choice of solvent, can significantly influence the rate, yield, and purity of this compound synthesis.

Pressure: For this type of condensation reaction, which is typically carried out in the liquid phase at atmospheric pressure, pressure is not a critical parameter. The reaction does not involve significant volume changes in the gas phase.

Solvent: The choice of solvent is crucial. acs.org Protic solvents, such as ethanol (B145695) or methanol (B129727), are commonly used as they can solvate the reactants and facilitate proton transfer during the reaction. The polarity of the solvent can affect the rate of the reaction; for instance, polar solvents can stabilize charged intermediates and transition states, thereby influencing the reaction kinetics. In some cases, solvent-free conditions, potentially with microwave irradiation, have been shown to be effective for similar condensation reactions, offering advantages such as shorter reaction times and higher yields. bibliotekanauki.pl The addition of an acid or base catalyst can also significantly affect the reaction rate by catalyzing the nucleophilic addition and dehydration steps. acs.org

The following table summarizes the likely effects of varying reaction conditions on the synthesis of this compound.

| Parameter | Condition | Likely Effect on Reaction | Rationale |

| Temperature | Low | Slow reaction rate | Insufficient energy to overcome the activation barrier for dehydration. |

| Optimal (e.g., reflux) | Increased reaction rate and yield | Provides sufficient energy for the reaction to proceed to completion. semanticscholar.orgresearchgate.net | |

| High | Potential for side reactions and decomposition | May lead to lower purity and yield. | |

| Pressure | Atmospheric | Standard condition | Generally sufficient for this type of liquid-phase reaction. |

| Solvent | Protic (e.g., Ethanol) | Facilitates reaction | Solvates reactants and aids in proton transfer for dehydration steps. |

| Aprotic (e.g., Toluene) | May be effective, especially at high temperatures | Can azeotropically remove water to drive the reaction forward. | |

| Polar | Can influence reaction rate | Stabilizes polar intermediates and transition states. acs.org | |

| Solvent-free | Potentially faster reaction and higher yield | Increases reactant concentration; often used with microwave heating. bibliotekanauki.pl |

Advanced Spectroscopic Characterization of 6,7 Diethylphthalazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 6,7-diethylphthalazine, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete assignment of its proton and carbon signals.

The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phthalazine (B143731) core and the protons of the two ethyl substituents. The aromatic region would likely show two singlets, or a complex splitting pattern depending on the solvent and concentration, for the protons at the C5 and C8 positions, and the C1 and C4 positions of the phthalazine ring. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the nitrogen atoms and the electron-donating nature of the diethyl groups.

The diethyl groups would give rise to a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring would appear as a quartet due to coupling with the neighboring methyl protons. The methyl protons (-CH₃) would, in turn, appear as a triplet due to coupling with the methylene protons. The integration of these signals would confirm the number of protons in each environment.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound This table is predictive and based on general principles of NMR spectroscopy, as direct experimental data for this specific compound is not readily available in the public domain.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| Aromatic-H (C5, C8) | ~7.8-8.2 | s | N/A |

| Aromatic-H (C1, C4) | ~9.0-9.4 | s | N/A |

| Methylene (-CH₂) | ~2.8-3.1 | q | ~7.5 Hz |

| Methyl (-CH₃) | ~1.2-1.5 | t | ~7.5 Hz |

The ¹³C-NMR spectrum would provide information on the different carbon environments in this compound. Distinct signals would be expected for the quaternary carbons of the phthalazine ring (including those bearing the ethyl groups), the protonated aromatic carbons, and the carbons of the ethyl groups.

Two-dimensional (2D) NMR techniques are essential for confirming the connectivity of the molecule:

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, for instance, confirming the coupling between the methylene and methyl protons of the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals of the aromatic rings and ethyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It would be crucial for confirming the attachment of the ethyl groups to the C6 and C7 positions of the phthalazine core by showing correlations between the methylene protons and the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the through-space relationships between the protons of the ethyl groups and the neighboring aromatic protons.

While tautomerism is not expected to be a significant process for the aromatic phthalazine core of this compound, advanced NMR techniques could be employed to study the conformational flexibility of the diethyl groups. Variable temperature (VT) NMR studies could reveal information about the rotational barriers of the ethyl groups. At lower temperatures, restricted rotation might lead to the observation of distinct signals for the methylene protons, which might be equivalent at room temperature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Analysis

The IR and Raman spectra of this compound would be characterized by a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Phthalazine Core: The aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the heterocyclic ring would appear in the 1400-1600 cm⁻¹ region. Ring breathing modes, which are characteristic of the entire ring system, would be observed at lower wavenumbers.

Diethyl Groups: The aliphatic C-H stretching vibrations of the methyl and methylene groups would be observed in the 2850-2960 cm⁻¹ range. Characteristic bending vibrations for the CH₂ and CH₃ groups would be seen around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound This table is predictive and based on typical vibrational frequencies for similar functional groups, as direct experimental data for this specific compound is not readily available in the public domain.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-2960 | IR, Raman |

| Aromatic C=C/C=N Stretch | 1400-1600 | IR, Raman |

| CH₂ Bending | ~1465 | IR |

| CH₃ Bending | ~1375 | IR |

In the solid state, intermolecular interactions such as π-π stacking of the aromatic phthalazine rings could influence the vibrational spectra. These interactions can cause shifts in the positions and changes in the intensities of the vibrational bands compared to the spectrum in a non-polar solvent. While this compound does not have traditional hydrogen bond donors, weak C-H···N interactions might be possible in the crystalline state, which could be subtly reflected in the C-H stretching and bending regions of the IR and Raman spectra. Analysis of the low-frequency region in the Raman spectrum can also provide information about lattice vibrations and intermolecular modes.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition and confirmation of the molecular formula of a compound.

For this compound, the molecular formula is C₁₂H₁₄N₂. The theoretical exact mass can be calculated as follows:

| Element | Number of Atoms | Atomic Mass (amu) | Total Mass (amu) |

| Carbon (C) | 12 | 12.00000 | 144.00000 |

| Hydrogen (H) | 14 | 1.00783 | 14.10962 |

| Nitrogen (N) | 2 | 14.00307 | 28.00614 |

| Total | 186.11586 |

An experimental HRMS analysis of this compound would be expected to yield a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ with an m/z value very close to this theoretical exact mass, confirming its elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion, providing valuable structural information. While no specific MS/MS studies on this compound have been published, a plausible fragmentation mechanism can be proposed based on the fragmentation of similar heterocyclic compounds.

The fragmentation of the molecular ion of this compound (m/z 186.11586) would likely proceed through the following pathways:

Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for ethyl-substituted aromatic compounds is the benzylic cleavage leading to the loss of a methyl radical. This would result in a fragment ion at m/z 171.0923.

Loss of an Ethyl Radical (•C₂H₅): Cleavage of the entire ethyl group would lead to the formation of a fragment ion at m/z 157.0762.

Retro-Diels-Alder (RDA) Reaction: Phthalazine derivatives can undergo a characteristic RDA reaction, leading to the cleavage of the pyrazine (B50134) ring. This would result in the formation of a diene and a dienophile.

Sequential Losses: Further fragmentation of the primary fragment ions could occur through the loss of small neutral molecules such as HCN or N₂.

A hypothetical MS/MS fragmentation table for this compound is presented below:

| Precursor Ion (m/z) | Proposed Fragmentation | Fragment Ion (m/z) | Neutral Loss |

| 186.11586 | Loss of •CH₃ | 171.0923 | •CH₃ |

| 186.11586 | Loss of •C₂H₅ | 157.0762 | •C₂H₅ |

| 186.11586 | RDA Reaction | Varies | Varies |

| 171.0923 | Loss of HCN | 144.0657 | HCN |

Advanced X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Although no crystal structure for this compound has been deposited in the Cambridge Structural Database, we can infer its likely solid-state characteristics.

Single Crystal X-ray Diffraction for Precise Bond Lengths, Angles, and Conformations

A single-crystal X-ray diffraction analysis of this compound would provide precise measurements of bond lengths, bond angles, and torsional angles. Based on the structures of related phthalazine derivatives, the following structural features would be anticipated:

The phthalazine ring system would be largely planar.

The C-C bond lengths within the benzene (B151609) ring would be in the range of 1.38-1.40 Å, and the C-N bonds in the pyrazine ring would be approximately 1.33 Å.

The ethyl groups would likely be oriented to minimize steric hindrance, with the C-C single bonds having a length of approximately 1.54 Å.

Predicted Bond Lengths and Angles for this compound

| Bond | Predicted Length (Å) | Angle | Predicted Angle (°) |

| C-C (aromatic) | 1.39 | C-C-C (aromatic) | 120 |

| C-N (pyrazine) | 1.33 | C-N-N | 118 |

| C-C (ethyl) | 1.54 | C-C-H (ethyl) | 109.5 |

Analysis of Crystal Packing and Intermolecular Interactions in the Solid State

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. For this compound, the following interactions would likely influence its crystal packing:

π-π Stacking: The planar aromatic phthalazine rings are expected to engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion.

C-H···N Hydrogen Bonds: Weak hydrogen bonds between the hydrogen atoms of the ethyl groups and the nitrogen atoms of the phthalazine ring of neighboring molecules could play a role in stabilizing the crystal structure.

Application of Emerging Spectroscopic Techniques for Dynamic Studies of this compound

While specific studies on this compound using emerging spectroscopic techniques are not available, these advanced methods could provide valuable insights into its dynamic behavior.

Femtosecond Transient Absorption Spectroscopy: This technique could be used to study the excited-state dynamics of this compound, providing information on processes such as intersystem crossing and internal conversion, which are relevant to its potential photophysical applications.

Two-Dimensional Infrared (2D-IR) Spectroscopy: 2D-IR spectroscopy could probe the vibrational coupling and dynamics of the molecule on a picosecond timescale, offering insights into intramolecular energy transfer and conformational changes.

Solid-State NMR (ssNMR) Spectroscopy: For a crystalline sample, ssNMR could provide detailed information about the local environment and dynamics of the atoms in the solid state, complementing the static picture from X-ray crystallography.

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

The study of this compound through UV-Vis and fluorescence spectroscopy provides critical insights into its electronic structure and de-excitation pathways. The UV-Vis absorption spectrum is characterized by distinct bands that correspond to specific electronic transitions within the molecule. Typically, phthalazine and its derivatives exhibit transitions such as π → π* and n → π. The π → π transitions, which are generally of higher energy and intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, involving the excitation of a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital, are typically of lower energy and intensity. The positions and intensities of these absorption bands are sensitive to the solvent environment, with solvatochromic shifts providing further information about the nature of the electronic states involved.

Fluorescence spectroscopy complements UV-Vis absorption by probing the emissive properties of the molecule following electronic excitation. Upon absorption of a photon, the molecule is promoted to an excited singlet state. From here, it can relax back to the ground state via radiative (fluorescence) or non-radiative pathways. The fluorescence spectrum, quantum yield (the ratio of emitted photons to absorbed photons), and fluorescence lifetime are key photophysical parameters that characterize the efficiency and dynamics of the emission process. For this compound, these parameters would be influenced by the diethyl substituents, which can affect the electronic distribution and vibrational modes of the phthalazine core, thereby influencing the rates of radiative and non-radiative decay.

| Parameter | Description | Typical Wavelength/Value Range for Phthalazine Derivatives |

| λmax (Absorption) | Wavelength of maximum absorbance. Corresponds to electronic transitions (e.g., π → π, n → π). | 250-350 nm |

| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | 10^3 - 10^5 L mol⁻¹ cm⁻¹ |

| λmax (Emission) | Wavelength of maximum fluorescence intensity. | 350-500 nm |

| Fluorescence Quantum Yield (ΦF) | The efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. | 0.01 - 0.5 |

| Fluorescence Lifetime (τF) | The average time the molecule spends in the excited state before returning to the ground state. | 1-20 ns |

Circular Dichroism (CD) for Chiral Derivatives and Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules. While this compound itself is achiral, the introduction of chiral centers, for instance by derivatization of the ethyl groups or by the formation of chiral complexes, would render it amenable to CD studies. CD spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum provides information about the absolute configuration and conformation of chiral molecules.

For chiral derivatives of this compound, the CD spectrum would exhibit positive and negative peaks (Cotton effects) corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and magnitude of these Cotton effects are exquisitely sensitive to the spatial arrangement of the atoms in the molecule. Theoretical calculations, often employing time-dependent density functional theory (TD-DFT), can be used to predict the CD spectra for different enantiomers and conformers. By comparing the experimentally measured CD spectrum with the calculated spectra, it is possible to assign the absolute configuration of a chiral derivative.

Furthermore, CD spectroscopy is a valuable tool for conformational analysis. The rotational freedom around single bonds can lead to the existence of multiple conformers in solution. Since the CD spectrum is a population-weighted average of the spectra of all contributing conformers, changes in the conformational equilibrium, induced by factors such as temperature or solvent polarity, can be monitored by changes in the CD spectrum. This allows for the study of the conformational landscape and the thermodynamic parameters governing conformational changes in chiral derivatives of this compound.

| Parameter | Description | Significance in Chiral Analysis |

| Cotton Effect | The characteristic change in optical rotatory dispersion and/or circular dichroism in the vicinity of an absorption band. | The sign and magnitude of the Cotton effect are directly related to the stereochemistry of the molecule. |

| Molar Ellipticity ([θ]) | The unit of measurement for circular dichroism, representing the difference in molar absorption of left and right circularly polarized light. | Provides a quantitative measure of the chiroptical activity at a specific wavelength. |

| g-factor | The anisotropy factor, defined as the ratio of the circular dichroism to the isotropic absorption (Δε/ε). | A normalized measure of the chiroptical activity, useful for comparing the intrinsic chirality of different transitions. |

Theoretical and Computational Chemistry of 6,7 Diethylphthalazine

Potential Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule from its electronic structure.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy for many-body systems. nih.govacs.orgnih.gov It would be the primary method to investigate the ground state properties of 6,7-diethylphthalazine. A typical study would involve geometry optimization to find the lowest energy structure, followed by the calculation of properties such as total energy, dipole moment, and the electronic distribution. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)) would be critical for obtaining reliable results. nih.gov

Ab Initio Methods (e.g., Hartree-Fock, MP2) for Electronic Correlation

Ab initio methods, meaning "from first principles," solve the Schrödinger equation without empirical parameters. core.ac.ukmdpi.com The Hartree-Fock (HF) method provides a foundational approximation but neglects electron correlation. researchgate.net To improve upon this, Møller-Plesset perturbation theory (e.g., MP2) can be employed to account for electron correlation, which is crucial for accurately describing the energetics and intermolecular interactions of the molecule. core.ac.ukresearchgate.net Comparing results from these methods with DFT would provide a comprehensive picture of the electronic effects within the this compound structure.

Prediction of Molecular Orbitals, Frontier Orbitals, and Reactivity Indices

The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. acs.orgucalgary.calibretexts.org A computational study would calculate the energies of these frontier orbitals. The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. nih.gov From these, reactivity indices such as electronegativity, chemical hardness, and softness could be derived to predict how this compound might interact with other chemical species.

Calculation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic signatures. rsc.org

NMR: Calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N) would allow for the prediction of NMR chemical shifts, aiding in the structural confirmation of synthesized this compound.

IR: The calculation of vibrational frequencies and their corresponding intensities would generate a theoretical infrared (IR) spectrum. This is invaluable for identifying the characteristic vibrational modes of the phthalazine (B143731) core and the diethyl substituents.

UV-Vis: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov This would reveal information about the electronic transitions within the molecule.

Potential Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum mechanics is ideal for electronic properties, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time.

Conformational Landscape Exploration of this compound

The two ethyl groups on the this compound ring can rotate, leading to different spatial arrangements or conformers. nih.gov A conformational analysis would explore the potential energy surface related to the rotation around the C-C single bonds of these ethyl groups. This would identify the most stable conformers and the energy barriers between them. Such studies are vital as the conformation of a molecule can significantly influence its biological activity and physical properties. MD simulations could be employed to sample the conformational space extensively, providing a dynamic view of the molecule's flexibility and the probabilities of it adopting various shapes in solution.

Solvation Effects on Molecular Structure and Dynamics

The surrounding solvent environment can significantly influence the structure, stability, and dynamic behavior of this compound. Computational methods are essential for elucidating these complex interactions. Solvation models in computational chemistry are broadly categorized into explicit and implicit solvent models.

Explicit solvation models involve simulating a specific number of individual solvent molecules around the solute (this compound). This approach, typically employed in Molecular Dynamics (MD) simulations, provides a highly detailed picture of the solvation shell. frontiersin.org It can reveal specific hydrogen bonds, the orientation of solvent molecules, and the dynamics of the solvent shell itself. frontiersin.org For instance, MD simulations can track the residence times of solvent molecules like water or methanol (B129727) around the nitrogen atoms of the phthalazine ring, offering insights into local solvent mobility and its correlation with the flexibility of the solute. frontiersin.org

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This method is computationally less expensive and is effective for calculating the thermodynamic properties of solvation, such as the solvation free energy. The choice of solvent can alter the conformational preferences and the electronic properties of this compound by stabilizing or destabilizing different charge distributions within the molecule.

The interplay between the solute and solvent is critical for understanding reaction kinetics, as the solvent can stabilize transition states and influence reaction pathways. mdpi.com Computational studies can systematically vary the solvent to predict how changes in polarity and hydrogen-bonding capability will affect the molecular properties of this compound. mdpi.comlbl.gov

Table 1: Representative Solvents for Computational Solvation Studies

| Solvent | Dielectric Constant (ε) | Type | Primary Interaction with this compound |

| Water | 78.4 | Protic, Polar | Hydrogen bonding with phthalazine nitrogens; strong dipole-dipole interactions. |

| Methanol | 32.7 | Protic, Polar | Hydrogen bonding and dipole-dipole interactions. |

| Acetonitrile | 37.5 | Aprotic, Polar | Primarily dipole-dipole interactions. |

| Dichloromethane | 8.9 | Aprotic, Nonpolar | Weaker dipole-dipole and dispersion forces. |

| Cyclohexane | 2.0 | Aprotic, Nonpolar | Primarily dispersion forces. |

Computational Modeling of Reaction Mechanisms Involving this compound

Computational modeling is a powerful tool for investigating the intricate details of chemical reactions. mdpi.com By mapping out potential energy surfaces, chemists can identify intermediates, transition states, and the most likely mechanistic pathways for reactions involving the this compound scaffold.

Transition State Theory (TST) is a fundamental concept used to understand reaction rates, stating that the rate is determined by the free energy difference between the reactants and the transition state. elifesciences.org Computational chemistry allows for the precise calculation of these energy barriers (activation energies) and the full energy profile of a reaction. savemyexams.comresearchgate.net

A notable example can be drawn from a computational study on the reaction of a phthalazine intermediate with an aryne. core.ac.uk In this study, two competing pathways were analyzed: a nucleophilic addition and a Diels-Alder reaction. Using Density Functional Theory (DFT) calculations, the Gibbs free energies of activation (ΔG‡) for each pathway were determined. The analysis revealed that the nucleophilic addition pathway had a significantly lower activation barrier (9.4 kcal/mol) compared to the Diels-Alder pathway (18.5 kcal/mol), indicating that the former is the kinetically favored reaction. core.ac.uk Such analyses are crucial for predicting reaction outcomes and optimizing experimental conditions.

Table 2: Calculated Energy Profile for Competing Reaction Pathways of a Phthalazine Intermediate

| Reaction Pathway | Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Nucleophilic Addition | TS1 | Transition State | 9.4 |

| Product | Addition Product | -3.4 | |

| Diels-Alder | TS2 | Transition State | 18.5 |

| Product | Cycloaddition Adduct | -29.0 |

Data sourced from a computational study on a related phthalazine system. core.ac.uk

Reaction coordinate mapping involves tracing the lowest energy path from reactants to products on the potential energy surface. This process helps elucidate the step-by-step mechanism of a reaction. researchgate.net For the aforementioned reaction of a phthalazine with an aryne, computational mapping showed that the initial, kinetically controlled nucleophilic addition leads to an isolable intermediate. core.ac.uk A subsequent reaction of this intermediate can then proceed through another transition state to form the final product. core.ac.uk

This detailed mapping provides a complete narrative of the reaction, highlighting key structures like intermediates and transition states. By visualizing the geometric changes along the reaction coordinate, chemists can gain a deeper understanding of bond-forming and bond-breaking processes.

For large systems, such as this compound interacting with a biological macromolecule like an enzyme or receptor, full quantum mechanical calculations are often computationally prohibitive. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a solution by partitioning the system into two regions. lsbu.ac.ukcecam.orgnih.gov

The chemically active core of the system, where bond breaking or formation occurs (e.g., the phthalazine ring and its immediate interacting partners), is treated with a high-level, accurate QM method. mpg.de The remainder of the system, such as the bulk of the protein and surrounding solvent, is treated with a computationally less expensive Molecular Mechanics (MM) force field. frontiersin.org This approach allows for the study of reactions in their complex, native environments, capturing the effects of the protein structure on the reaction mechanism. cecam.orgnih.gov The seamless integration of these two levels of theory is crucial for obtaining accurate results. mpg.de

Table 3: Principles of QM/MM System Partitioning

| Region | Treatment | Description | Typical Components for a this compound-Enzyme System |

| QM Region | Quantum Mechanics | High accuracy, models electronic structure and reactivity. | This compound, key amino acid residues in the active site, cofactors. |

| MM Region | Molecular Mechanics | Lower accuracy, models steric and electrostatic environment using a classical force field. | Remainder of the protein, bulk solvent molecules. |

| Interface | Link Atoms/Special Potentials | Covalently links the QM and MM regions and handles their interactions. | The bond connecting an active site residue (QM) to the protein backbone (MM). |

In Silico Design Principles for Novel Phthalazine Derivatives based on the this compound Core

The phthalazine scaffold is a recognized pharmacophore in medicinal chemistry, appearing in numerous biologically active compounds. nih.gov The this compound core can serve as a foundational structure for the in silico design of novel derivatives with tailored properties, particularly as inhibitors for targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is implicated in cancer. nih.govsemanticscholar.orgrsc.org Computational design principles guide the modification of the core structure to enhance binding affinity, selectivity, and pharmacokinetic profiles. semanticscholar.org

Two primary strategies in computer-aided drug design are ligand-based and structure-based design. Both have been successfully applied to phthalazine derivatives. nih.govresearchgate.net

Structure-Based Design: When the 3D structure of the biological target is known, structure-based design can be employed. This involves docking potential derivatives into the target's binding site to predict their binding mode and affinity. For VEGFR-2 inhibitors, the design focuses on key pharmacophoric features:

A flat heteroaromatic ring system (the phthalazine core) to occupy the ATP-binding region. nih.govrsc.org

A hydrogen bond donor-acceptor pair to interact with key residues like Glu885 and Asp1046 in the hinge region of the kinase. nih.gov

A terminal hydrophobic group to fit into an adjacent allosteric pocket. nih.govrsc.org

By modifying substituents on the this compound core, new molecules can be designed to optimize these interactions.

Ligand-Based Design: In the absence of a target structure, ligand-based methods are used. These approaches rely on the knowledge of existing active molecules. A pharmacophore model can be generated from a set of known phthalazine-based inhibitors, identifying the essential spatial arrangement of chemical features required for activity. researchgate.net New derivatives based on the this compound core can then be designed to match this pharmacophore model, increasing the probability of discovering potent compounds.

Table 4: Comparison of In Silico Design Methodologies for Phthalazine Derivatives

| Methodology | Requirement | Principle | Application to this compound Core |

| Structure-Based Design | Known 3D structure of the biological target (e.g., VEGFR-2). | Docking of virtual compounds into the target's active site to predict binding affinity and interactions. mdpi.com | Modifying the core with functional groups to optimize H-bonds and hydrophobic interactions with specific amino acids in the binding pocket. rsc.org |

| Ligand-Based Design | A set of known active compounds with a common scaffold. | Building a pharmacophore model from active ligands or developing Quantitative Structure-Activity Relationships (QSAR). researchgate.net | Designing new derivatives that incorporate the key electronic and steric features identified from other potent phthalazine-based inhibitors. |

Prediction of Molecular Recognition Patterns

The prediction of molecular recognition patterns for this compound, while not extensively documented in dedicated studies of this specific molecule, can be extrapolated from computational and theoretical investigations of analogous phthalazine derivatives. These studies provide a robust framework for understanding the non-covalent interactions that govern how this compound is likely to interact with other molecules, such as receptors, enzymes, or other small molecules. nih.govresearchgate.netontosight.ai The primary forces at play in the molecular recognition of phthalazine-containing compounds are non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.netznaturforsch.com

Computational methods, particularly Density Functional Theory (DFT) and molecular docking, are powerful tools for elucidating these interaction patterns. researchgate.netnih.gov DFT calculations can be employed to understand the electronic structure and reactivity of this compound, identifying regions of high and low electron density that are prone to electrostatic interactions. researchgate.netnih.gov Molecular docking simulations can then be used to predict the binding modes and affinities of this compound with various molecular targets. nih.govnih.govacs.org

The core phthalazine ring system of this compound is electron-deficient, making it a candidate for engaging in lone pair-π interactions with electron-rich moieties on a binding partner. researchgate.net Furthermore, the aromatic nature of the phthalazine core facilitates π-π stacking interactions, which are crucial in the formation of supramolecular assemblies. znaturforsch.com The two ethyl groups at the 6 and 7 positions introduce regions of hydrophobicity and steric bulk, which will significantly influence the molecule's binding specificity and orientation within a receptor's binding pocket. These aliphatic groups primarily engage in van der Waals interactions.

Hypothetical molecular docking studies of this compound with a model receptor can provide insights into its potential binding modes and the key interacting residues. The results of such a simulation could highlight the importance of the diethyl substituents in forming hydrophobic contacts and the role of the nitrogen atoms in the phthalazine ring in forming hydrogen bonds or other electrostatic interactions.

To illustrate the potential outcomes of such computational investigations, the following tables present hypothetical data from a simulated molecular docking study of this compound with a model protein active site.

Table 1: Predicted Non-Covalent Interactions of this compound with a Hypothetical Receptor Active Site

| Interacting Residue (Receptor) | Atom/Group (this compound) | Interaction Type | Distance (Å) |

| TYR 82 | Phthalazine Ring | π-π Stacking | 3.8 |

| LEU 105 | Ethyl Group 1 | Hydrophobic | 4.2 |

| VAL 110 | Ethyl Group 2 | Hydrophobic | 4.5 |

| ASN 150 | N1 (Phthalazine) | Hydrogen Bond | 2.9 |

| TRP 200 | Phthalazine Ring | T-shaped π-π Stacking | 4.1 |

Table 2: Hypothetical Interaction Energies for this compound with Key Active Site Residues

| Interacting Residue | Interaction Energy (kcal/mol) |

| TYR 82 | -3.5 |

| LEU 105 | -1.8 |

| VAL 110 | -1.5 |

| ASN 150 | -2.7 |

| TRP 200 | -2.1 |

| Total Binding Energy | -11.6 |

These hypothetical data underscore that the molecular recognition of this compound is a multifactorial process, driven by a combination of aromatic, hydrophobic, and electrostatic interactions. The specific geometry and electronic properties of the molecule, dictated by the phthalazine core and the diethyl substituents, are critical determinants of its binding affinity and selectivity for a given molecular partner. Further experimental and computational studies are necessary to validate these theoretical predictions and fully elucidate the molecular recognition patterns of this compound.

Molecular Interactions and Recognition Studies Involving 6,7 Diethylphthalazine

Non-Covalent Interactions of the Diethylphthalazine Moiety in Chemical Systems

Non-covalent interactions, though weaker than covalent bonds, are fundamental in determining the three-dimensional structures of molecules and their aggregation states. In the context of 6,7-Diethylphthalazine, these forces play a significant role in its crystal packing, solubility, and interactions with other molecules.

The phthalazine (B143731) core of this compound contains two nitrogen atoms which can act as hydrogen bond acceptors. While the diethyl-substituted derivative itself lacks hydrogen bond donors, in the presence of suitable donor molecules (e.g., water, alcohols, or amines), it can participate in hydrogen bonding networks. ontosight.ai The formation of these networks can significantly influence the compound's solubility and crystal structure. nih.govliverpool.ac.ukchemsoc.org.cn The strength and geometry of these hydrogen bonds are critical in the assembly of supramolecular structures. nih.govliverpool.ac.uk In broader studies of phthalazine derivatives, hydrogen bonding is a key interaction for their binding to biological targets, such as enzymes. ontosight.ainih.gov For instance, the nitrogen atoms of the phthalazine ring can form hydrogen bonds with amino acid residues like Cys919 in the ATP binding site of VEGFR-2. nih.govresearchgate.net

The planar, aromatic phthalazine ring system of this compound is prone to engaging in π-π stacking interactions. libretexts.org These interactions, driven by a combination of van der Waals forces and electrostatic interactions, are significant in the packing of aromatic molecules in crystals and in the binding to biological macromolecules. encyclopedia.pubnih.gov The stacking can occur in various geometries, including face-to-face (sandwich) or, more commonly, parallel-displaced arrangements. encyclopedia.pub The presence of the diethyl groups can influence the nature and extent of π-stacking by introducing steric hindrance or by modifying the electronic properties of the aromatic system. Studies on related phthalazine compounds have highlighted the importance of π-π stacking in their supramolecular assemblies and their interactions with other aromatic systems. rsc.orgevitachem.com These interactions are also crucial for the intercalation of phthalazine derivatives into DNA. tandfonline.com

While not intrinsic to this compound itself, the introduction of halogen substituents onto the phthalazine scaffold can lead to the formation of halogen bonds. researchgate.netnih.gov A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. rsc.org The strength of this interaction is tunable and directional, making it a valuable tool in crystal engineering and supramolecular chemistry. nih.govnih.gov

Another type of non-covalent interaction that could be relevant for derivatives of this compound is chalcogen bonding, which involves elements from Group 16 of the periodic table, such as sulfur or selenium. justia.comuib.eudiva-portal.orgrsc.org These interactions, similar to halogen bonds, are directional and have been explored in the design of novel materials. mostwiedzy.pl Furthermore, unusual interactions such as anion-π and NH₂···π interactions have been observed in related heterocyclic systems, contributing to the stability of their crystal structures. mdpi.com

Ligand Binding Dynamics and Specificity Research in Chemical Recognition Systems

The study of how ligands like this compound and its derivatives bind to specific targets is fundamental for the development of new functional molecules. Computational methods have become indispensable tools in this area of research.

Computational docking is a powerful technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. researchgate.netrsc.orgresearchgate.net This method involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to estimate the binding affinity for each pose. japsonline.commdpi.com

For phthalazine derivatives, molecular docking studies have been instrumental in understanding their interactions with various biological targets, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.govresearchgate.netrsc.orgrsc.org These studies help to elucidate the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and selectivity. nih.govresearchgate.net The results from docking are often correlated with experimental biological data to validate the computational models. nih.govresearchgate.netrsc.org

Table 1: Key Non-Covalent Interactions in Phthalazine Derivatives from Docking Studies

| Interaction Type | Interacting Residues (Example: VEGFR-2) | Reference |

| Hydrogen Bonding | Cys919, Glu885, Asp1046 | nih.govnih.govresearchgate.net |

| Hydrophobic Interactions | Ile888, Leu889, Ile892, Val898, Val899, Leu1019, Ile1044 | nih.govresearchgate.net |

| Halogen Bonding | Can interact with various residues depending on placement | nih.gov |

Scoring functions are a critical component of docking algorithms. They are mathematical models used to approximate the binding free energy of a ligand-receptor complex. acs.org These functions take into account various factors, including electrostatic interactions, van der Waals forces, desolvation effects, and entropic contributions. The accuracy of the scoring function is crucial for correctly ranking different ligands and predicting their binding affinities.

Due to a lack of available scientific literature and research data specifically focusing on the molecular interactions, supramolecular chemistry, and biophysical characterization of this compound, a detailed article according to the requested outline cannot be generated at this time. Extensive searches have not yielded specific studies on the kinetic and thermodynamic aspects of its molecular association, nor its role in the design and characterization of self-assembled systems or host-guest interactions.

Further research on this specific phthalazine derivative would be required to provide the detailed, data-driven article requested.

Catalytic Applications and Mechanistic Insights of 6,7 Diethylphthalazine Derivatives

Exploration of 6,7-Diethylphthalazine as a Ligand in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often relies on the design of sophisticated ligands to control the activity and selectivity of a metal center. rsc.org Phthalazine (B143731) derivatives, with their two adjacent nitrogen atoms, can act as bidentate ligands, forming stable complexes with a variety of transition metals. bhu.ac.in

For instance, the reaction of a phthalazine derivative with a metal halide or an organometallic precursor can lead to the formation of a coordination complex. The nature of the metal, its oxidation state, and the other ligands present in the coordination sphere significantly influence the geometry and electronic properties of the resulting complex, and consequently, its catalytic activity. nih.govmdpi.com

A hypothetical reaction for the synthesis of a this compound complex with a generic metal chloride is depicted below:

MCln + x(this compound) → [M(this compound)xCln]

The stoichiometry (x) and the coordination mode of the ligand would depend on the specific metal and reaction conditions. The synthesis of such complexes would be the foundational step to investigate their efficacy in various catalytic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. rsc.org

Table 1: Hypothetical Examples of Metal Complexes with Phthalazine Ligands This table is illustrative and based on general knowledge of phthalazine coordination chemistry, not on specific experimental data for this compound.

| Metal Precursor | Ligand | Potential Complex Structure |

| PdCl2 | This compound | [Pd(this compound)Cl2] |

| RuCl2(PPh3)3 | This compound | [Ru(this compound)Cl2(PPh3)2] |

| CuI | This compound | [Cu(this compound)I]n |

Understanding the mechanism of a catalytic reaction is paramount for its optimization and the rational design of more efficient catalysts. Mechanistic studies of reactions catalyzed by metal-phthalazine complexes would involve the identification of key catalytic intermediates and the determination of the rate-limiting step of the catalytic cycle. catalysis.blog

The turnover number (TON) and turnover frequency (TOF) are critical metrics for evaluating the efficiency of a catalyst. youtube.comresearchgate.net The TON represents the total number of substrate molecules that a single catalyst molecule can convert before becoming inactive, while the TOF is the rate of this conversion (turnovers per unit time). youtube.comresearchgate.net

While specific TOF data for catalysts based on this compound are not documented in the literature, a general catalytic cycle for a hypothetical cross-coupling reaction is presented below. This cycle typically involves oxidative addition, transmetalation, and reductive elimination steps.

Figure 1: Hypothetical Catalytic Cycle for a Cross-Coupling Reaction This is a generalized representation and the actual mechanism may vary.

L = this compound, M = Metal, R1-X = Substrate 1, R2-M' = Substrate 2

The turnover frequency for such a reaction would be influenced by factors such as the nature of the metal, the electronic and steric properties of the this compound ligand, the reaction temperature, and the concentration of reactants. pnnl.govnih.gov

Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is a field of immense importance, particularly in the pharmaceutical industry. msu.edu The design of chiral ligands is central to achieving high enantioselectivity. beilstein-journals.orgchemrxiv.org

For the this compound scaffold to be utilized in asymmetric catalysis, it would need to be modified to introduce chirality. This could be achieved by several strategies, such as the introduction of a chiral substituent on the phthalazine ring or the synthesis of a binaphthyl-type structure with axial chirality incorporating the this compound unit. mdpi.com

Table 2: Potential Strategies for Chiral this compound Ligand Design This table presents hypothetical design concepts.

| Strategy | Description |

| Chiral Substituent | Introduction of a chiral group, such as a chiral amine or alcohol, onto the phthalazine backbone. |

| Atropisomeric Ligands | Synthesis of a biaryl system containing the this compound moiety where rotation around the single bond is restricted, leading to axial chirality. |

| Chiral Backbone | Incorporation of the this compound unit into a larger, inherently chiral scaffold. |

The development of such chiral ligands would open the door to their application in a wide range of asymmetric transformations. wikipedia.org

Immobilization Strategies for Heterogeneous Catalysis Using Diethylphthalazine Frameworks

While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction products can be challenging. uu.nl Immobilizing a homogeneous catalyst onto a solid support creates a heterogeneous catalyst, which can be easily recovered and reused. savemyexams.commdpi.com

A this compound-based catalyst could be immobilized through several methods:

Covalent Attachment: The ligand could be functionalized with a reactive group that allows it to be covalently bonded to a solid support, such as silica, polymers, or magnetic nanoparticles. beilstein-journals.orgresearchgate.netmdpi.com

Non-covalent Immobilization: The catalyst could be adsorbed onto a support through non-covalent interactions, such as van der Waals forces or hydrogen bonding. researchgate.net

Encapsulation: The catalyst could be entrapped within the pores of a porous material like a metal-organic framework (MOF) or a zeolite. nih.gov

The choice of immobilization strategy would depend on the specific catalyst and the reaction conditions. A successful immobilization would ideally retain the high catalytic activity of the homogeneous counterpart while providing the practical advantages of a heterogeneous system. beilstein-journals.org

Role of Phthalazine Scaffolds in Organocatalysis

Organocatalysis utilizes small organic molecules as catalysts, avoiding the use of metals. kit.edu Phthalazine derivatives themselves can potentially act as organocatalysts, particularly as Lewis bases due to the presence of the nitrogen lone pairs. They could activate substrates by forming hydrogen bonds or by acting as a Brønsted base.

Furthermore, the phthalazine scaffold can be a component of a more complex organocatalyst. For instance, it could be functionalized with other catalytically active groups, such as thioureas or amines, to create bifunctional catalysts. While there is no specific research on this compound in organocatalysis, the general principles suggest its potential utility in this area.

Photoredox Catalysis and Electrocatalysis Applications of this compound Complexes

Photoredox catalysis uses visible light to drive chemical reactions, often through single-electron transfer pathways. sigmaaldrich.comnih.govnih.gov Metal complexes with polypyridyl ligands, such as those based on bipyridine or phenanthroline, are well-known photoredox catalysts. nih.gov Given the structural similarity, it is conceivable that metal complexes of this compound could also exhibit photoredox activity.

Upon absorption of light, the metal complex would be promoted to an excited state with altered redox properties, enabling it to oxidize or reduce a substrate and initiate a catalytic cycle. sigmaaldrich.com

Electrocatalysis involves the use of an electrode to drive a chemical reaction. Phthalazine-containing complexes could be used to modify electrode surfaces, facilitating electron transfer and lowering the overpotential required for a given electrochemical transformation.

While specific applications of this compound complexes in photoredox and electrocatalysis have not been reported, the broader field of nitrogen-containing heterocycles in these areas suggests that this is a plausible avenue for future research.

Based on a comprehensive review of available scientific literature, there is currently no specific research data or detailed findings on the deactivation and regeneration of catalysts derived from This compound . Studies focusing on the catalytic applications of this particular compound, and consequently its deactivation mechanisms and potential for regeneration, have not been reported in the reviewed sources.

General principles of catalyst deactivation in the context of nitrogen-containing heterocyclic compounds involve several mechanisms such as poisoning, fouling, thermal degradation, and leaching. ammoniaknowhow.commdpi.com For instance, nitrogen-containing compounds can act as poisons to catalysts in processes like hydrodesulfurization by competing for active sites. researchgate.net In other catalytic systems, the stability of the heterocyclic ligand itself under reaction conditions is crucial. mdpi.comwhiterose.ac.uk

Catalyst regeneration strategies are highly dependent on the nature of the deactivation. Common methods include thermal treatments to remove coke or volatile poisons, chemical washing to remove strongly adsorbed species, and mechanical methods to remove fouling agents. mdpi.comnumberanalytics.com For organometallic catalysts, regeneration can sometimes be achieved by understanding the equilibrium of the active species and shifting it away from deactivated forms. nih.gov

Derivatization and Structural Modification of 6,7 Diethylphthalazine for Enhanced Functionality

General Principles of Regiospecific Functionalization

Regiospecific functionalization aims to introduce new chemical groups at specific positions on a molecule. For a compound like 6,7-Diethylphthalazine, this would involve reactions targeting either the phthalazine (B143731) ring itself or the two ethyl substituents.

General Principles of Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product that incorporates substantial portions of all starting materials. tcichemicals.comnih.govmdpi.com These reactions are valued for their atom economy, reduction of waste, and ability to rapidly generate libraries of structurally diverse compounds. nih.govrsc.org Well-known MCRs include the Ugi, Passerini, and Hantzsch reactions. nih.gov Incorporating a building block like this compound into an MCR would require it to possess a reactive functional group compatible with the specific MCR protocol.

General Principles of Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgnih.gov Reactions such as the Suzuki, Heck, Stille, and Sonogashira couplings are fundamental in modern organic synthesis. wikipedia.orgyoutube.com To utilize this compound in such reactions, it would first need to be functionalized with a halide (e.g., bromine or iodine) or a triflate group. This "activated" molecule could then be coupled with a wide variety of partners, such as boronic acids (Suzuki), organostannanes (Stille), or terminal alkynes (Sonogashira), to introduce further complexity.

General Principles of Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a critical component of drug discovery and development. rsc.orgnih.govrsc.org These studies involve synthesizing a series of related compounds (analogs) and evaluating them for a specific biological activity. By systematically altering parts of the molecule—such as the substituents on the phthalazine ring or the nature of the groups attached via coupling reactions—researchers can determine which structural features are essential for the desired effect. This iterative process guides the design of more potent and selective compounds.

Due to the absence of specific research on the derivatization of this compound, no data tables or detailed research findings can be provided. The information necessary to fulfill the detailed requirements of the user's request is not present in the public domain at this time.

Future Directions and Emerging Research Areas

Integration of Artificial Intelligence and Machine Learning in Diethylphthalazine Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel phthalazine-based compounds.

Predictive Modeling for Synthesis and Reactivity

Future research will likely focus on developing sophisticated predictive models for the synthesis and reactivity of 6,7-Diethylphthalazine and its analogs. By leveraging large datasets of known reactions for related heterocyclic compounds, machine learning algorithms could predict the most efficient synthetic routes, optimal reaction conditions, and potential side products. This approach would significantly reduce the time and resources required for experimental work. For instance, models could be trained to predict the outcomes of various cross-coupling reactions or functional group interconversions on the phthalazine (B143731) core, guiding chemists towards the most promising synthetic strategies.

Automated Design of Novel Diethylphthalazine Analogs

Development of Novel Methodologies for High-Throughput Synthesis and Characterization

To keep pace with the rapid design of new analogs, high-throughput synthesis and characterization methods are essential. Future efforts in this area will likely include the development of automated synthesis platforms capable of rapidly producing libraries of this compound derivatives. These platforms would enable the systematic exploration of structure-activity relationships by varying substituents on the phthalazine core.

Similarly, advancements in high-throughput characterization techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will be crucial for the rapid analysis and purification of these compound libraries. The integration of these techniques with automated synthesis will create a powerful workflow for the discovery of new functional molecules.

Expansion of Ligand and Catalytic Applications in Sustainable Chemistry

Phthalazine derivatives have shown promise as ligands in catalysis. Future research is expected to explore the use of this compound and its derivatives in the development of novel catalysts for sustainable chemistry applications. The nitrogen atoms in the phthalazine ring can coordinate with metal centers, making these compounds attractive candidates for use as ligands in a variety of catalytic transformations.

The focus will likely be on developing catalysts that are not only highly efficient and selective but also based on abundant and non-toxic metals. Furthermore, the application of these catalysts in green chemical processes, such as C-H activation and biomass conversion, will be a key area of investigation.

Advanced Theoretical Modeling for Predictive Chemical Design and Material Science Applications

Advanced theoretical modeling and computational chemistry will play an increasingly important role in the predictive design of this compound-based molecules for various applications. Quantum chemical calculations, such as density functional theory (DFT), can be employed to understand the electronic structure, reactivity, and spectroscopic properties of these compounds.

In the realm of material science, computational simulations can predict the solid-state properties of materials incorporating the this compound moiety. This could include predicting properties such as crystal packing, charge transport characteristics, and photophysical behavior, guiding the design of new organic electronic materials, sensors, or functional polymers. By combining theoretical predictions with experimental validation, researchers can accelerate the development of new materials with tailored properties.

Q & A

Q. What steps mitigate biases in interpreting regioselective reaction outcomes?

- Methodological Answer : Blind data analysis by independent reviewers reduces confirmation bias. Use control reactions with non-regioselective indolynes (e.g., 4,5- or 5,6-substituted analogs) to benchmark selectivity. Disclose all negative results (e.g., failed transition-state searches) to avoid publication bias .

Mechanistic and Theoretical Exploration

Q. Why does this compound exhibit unique regioselectivity compared to other indolynes?

- Methodological Answer : Its polarized structure enhances electrophilic substitution at the 6-position. Charge density maps and Natural Bond Orbital (NBO) analysis reveal hyperconjugative interactions stabilizing transition states. Contrast with 4,5-/5,6-indolynes, which lack comparable polarization .

Q. How can machine learning models predict regioselectivity in novel this compound derivatives?

- Methodological Answer : Train models on datasets combining experimental yields, DFT-derived descriptors (e.g., Fukui indices), and substituent parameters. Validate via leave-one-out cross-validation (LOOCV) and external test sets. Open-source tools like RDKit automate feature engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.